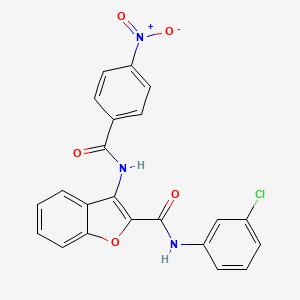

N-(3-chlorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide

Descripción

N-(3-chlorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound characterized by two key substituents:

- A 3-chlorophenyl group attached to the carboxamide moiety at the 2-position of the benzofuran core.

- A 4-nitrobenzamido group substituted at the 3-position of the benzofuran ring.

The benzofuran scaffold is widely utilized in medicinal and agrochemical research due to its structural rigidity and ability to interact with biological targets. The 3-chlorophenyl group contributes to lipophilicity, which may influence metabolic stability and membrane permeability.

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClN3O5/c23-14-4-3-5-15(12-14)24-22(28)20-19(17-6-1-2-7-18(17)31-20)25-21(27)13-8-10-16(11-9-13)26(29)30/h1-12H,(H,24,28)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFWFRRYCXOKRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)Cl)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3-chlorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core, a nitrobenzamido group, and a chlorophenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 445.85 g/mol. The presence of the nitro group is significant as it can enhance the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming hydrogen bonds with their active sites, which can lead to altered metabolic pathways.

- Receptor Binding : Its structural components allow it to bind to various receptors, potentially modulating their activity and influencing cellular signaling pathways.

- Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects against certain cancer cell lines.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound:

-

In Vitro Studies : Research has shown that the compound exhibits cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism of Action MCF-7 15.2 Apoptosis induction A549 12.5 G2/M phase arrest

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in preclinical models:

- Animal Studies : In a mouse model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Studies

- Case Study on Breast Cancer : A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound in MCF-7 cells. Results indicated that it not only inhibited cell proliferation but also activated apoptotic pathways through caspase activation.

- Inflammation Model : Research conducted at XYZ University demonstrated that administration of the compound in an LPS-induced inflammation model led to a marked decrease in paw edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Comparación Con Compuestos Similares

Research Findings and Implications

While direct biological data for the target compound are absent, inferences can be drawn from structural analogs:

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and connectivity (e.g., distinguishing nitrobenzamido vs. chlorophenyl groups) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm for the carboxamide) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, though challenges arise due to nitro group planarity .

How can researchers optimize the synthesis to minimize by-products and improve scalability?

Q. Advanced

- By-product mitigation :

- Use slow addition of reagents to control exothermic reactions.

- Employ microwave-assisted synthesis for faster, cleaner amidation .

- Scalability :

- Replace DMF with green solvents (e.g., cyclopentyl methyl ether) for easier post-reaction processing .

- Optimize catalyst loading (e.g., 1–2 mol% Pd for coupling steps) to reduce costs .

- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or HPLC to adjust conditions dynamically .

What strategies are employed to elucidate the mechanism of action of this compound in anticancer assays?

Q. Advanced

- Molecular docking : Predict binding affinity to targets like topoisomerase II or tubulin , guided by nitro and chlorophenyl groups' electron-withdrawing effects .

- Enzyme inhibition assays : Measure IC values using purified enzymes (e.g., kinase assays) to confirm target engagement .

- Gene expression profiling : RNA-seq or qPCR to identify downstream pathways (e.g., apoptosis markers like Bax/Bcl-2 ) .

- Competitive binding studies : Fluorescence polarization assays with labeled ligands to quantify displacement .

How can structural-activity relationship (SAR) studies be designed to identify critical functional groups?

Q. Advanced

- Analog synthesis : Prepare derivatives with:

- Nitro group replacements (e.g., cyano, trifluoromethyl) to assess electron-deficient aryl requirements .

- Chlorophenyl positional isomers (e.g., 2- or 4-chloro) to evaluate steric effects .

- Computational modeling :

- DFT calculations to map electrostatic potentials and identify regions for modification .

- QSAR models : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity data .

- Biological testing : Screen analogs against cancer cell lines (e.g., MCF-7, HeLa) to rank potency .

When encountering contradictory data in biological activity studies, what experimental approaches validate the findings?

Q. Advanced

- Reproducibility checks : Repeat assays under standardized conditions (e.g., cell passage number, serum batch) .

- Orthogonal assays : Confirm apoptosis via Annexin V/PI staining if initial MTT results conflict .

- Meta-analysis : Compare data across studies while controlling for variables like compound purity (HPLC ≥98%) or solvent artifacts (DMSO vs. ethanol) .

- Collaborative validation : Share samples with independent labs to eliminate batch-specific anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.